

Epsilon-momfluorothrin: A Technical Guide for Researchers

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An In-depth Technical Guide on the Pyrethroid Ester Insecticide

This technical guide provides a comprehensive overview of **Epsilon-momfluorothrin**, a synthetic pyrethroid ester insecticide. It is intended for researchers, scientists, and professionals involved in drug development and pesticide research. This document details the compound's physicochemical properties, mechanism of action, synthesis, metabolism, toxicological profile, and insecticidal efficacy. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and understanding.

Introduction

Epsilon-momfluorothrin is a specific stereoisomer of the broader chemical momfluorothrin.[1] It belongs to the Type I synthetic pyrethroids, a class of insecticides known for their potent activity against a wide range of insect pests.[2] Like other pyrethroids, its insecticidal action is primarily mediated through the disruption of nerve function in target organisms. This guide focuses on the technical aspects of **Epsilon-momfluorothrin**, presenting key data and methodologies relevant to its scientific evaluation.

Physicochemical Properties

Epsilon-momfluorothrin is a solid substance with specific chemical and physical characteristics that influence its environmental fate and biological activity. A summary of its physicochemical properties is presented in Table 1.



Property	Value	Reference
Chemical Name	[2,3,5,6-tetrafluoro-4- (methoxymethyl)phenyl]methyl (1R,3R)-3-[(1Z)-2-cyano-1- propen-1-yl]-2,2- dimethylcyclopropane-1- carboxylate	[1]
CAS Number	1065124-65-3	[1]
Molecular Formula	C19H19F4NO3	[1]
Molecular Weight	385.35 g/mol	
Appearance	White to off-white solid	[2]
Boiling Point	403.0 ± 45.0 °C (Predicted)	
Density	1.321 ± 0.06 g/cm ³ (Predicted)	
Vapor Pressure	1.390×10^{-6} Pa (25 °C) (for Momfluorothrin)	[3]
Solubility	Soluble in organic solvents such as acetone and ethyl acetate; hardly soluble in water. In DMSO: 5 mg/mL (12.98 mM)	[2][3]
LogP	4.17468	

Mechanism of Action

The primary mode of action of **Epsilon-momfluorothrin**, consistent with other pyrethroid insecticides, is the modulation of voltage-gated sodium channels in neurons. This leads to prolonged channel opening, hyperexcitation of the nervous system, and ultimately paralysis and death of the insect.

Neuronal Signaling Pathway Disruption

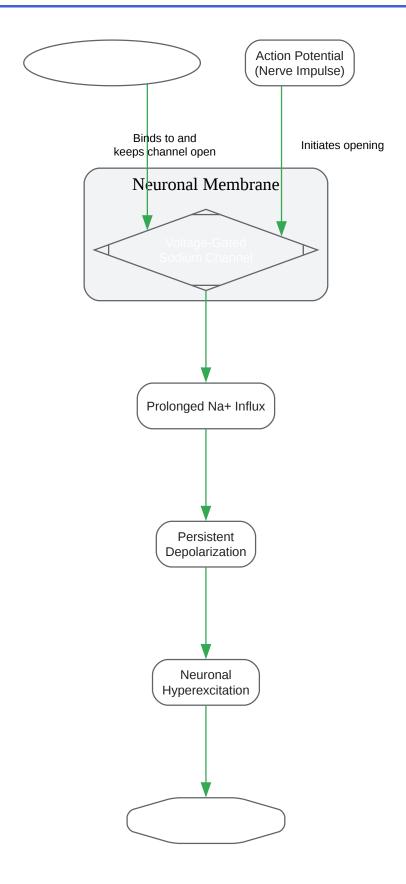


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Epsilon-momfluorothrin acts as an axonic poison by targeting the voltage-gated sodium channels in the neuronal membranes of insects. By keeping these channels in an open state, it disrupts the normal transmission of nerve impulses, leading to hyperexcitation and paralysis.





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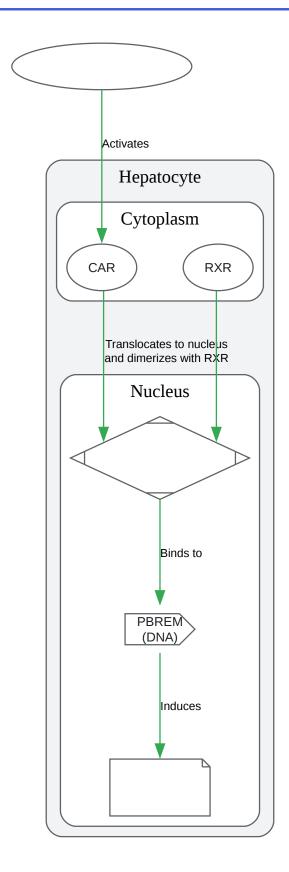
Figure 1: Mechanism of neuronal signaling disruption by Epsilon-momfluorothrin.



Activation of Constitutive Androstane Receptor (CAR)

Studies on the isomeric mixture momfluorothrin have shown that it can activate the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver. CAR activation leads to the transcription of genes involved in xenobiotic metabolism. This mechanism is implicated in the observed hepatocellular effects in rats.





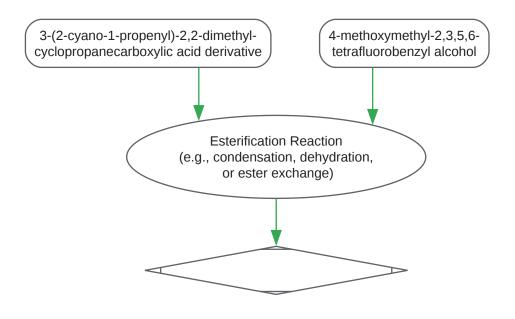
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Figure 2: Activation of the Constitutive Androstane Receptor (CAR) pathway.



Synthesis

The synthesis of momfluorothrin, including the epsilon- isomer, involves the esterification of a cyclopropane carboxylic acid derivative with a fluorinated benzyl alcohol.[3] This process is a multi-step chemical synthesis designed to achieve high purity and yield of the final product.



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Figure 3: General synthesis workflow for Momfluorothrin.

Metabolism and Pharmacokinetics

Studies in rats with radiolabeled momfluorothrin indicate that the compound is rapidly absorbed from the gastrointestinal tract, with over 90% oral absorption.[3] The peak plasma concentration is reached between 4 to 8 hours after administration, with a half-life of 10.8 to 18.5 hours.[3] The primary routes of metabolism for related pyrethroids like metofluthrin include ester cleavage, O-demethylation, and ω -oxidation.[4][5][6] The majority of the administered dose is metabolized and excreted, with minimal residue remaining in the body after 168 hours. [3]

Toxicological Profile

The acute toxicity of momfluorothrin has been evaluated in rats. The available data are summarized in Table 2. It is important to note that this data is for the isomeric mixture and not specifically for **epsilon-momfluorothrin**.



Test	Species	Route	Value	Reference
Acute Oral LD50	Rat (male & female)	Oral	≈ 2000 mg/kg	[3]
Acute Dermal	Rat (male & female)	Dermal	> 2000 mg/kg	[3][7]
Acute Inhalation	Rat (female)	Inhalation	2030 mg/m³	[3]
Acute Inhalation	Rat (male)	Inhalation	> 2030 mg/m³	[3]

Observed symptoms of acute oral and inhalation toxicity in rats include salivation, clonic convulsions, tremors, and urinary incontinence.[3]

Insecticidal Efficacy

Momfluorothrin exhibits high insecticidal activity against various public health pests. Its efficacy is often measured by the knockdown time (KT_{50}), which is the time required to knock down 50% of the test insect population. A summary of the knockdown efficacy of momfluorothrin is presented in Table 3.

Target Pest	Common Name	Concentrati on (% w/v)	KT ₅₀ (minutes)	Relative Potency (vs. d- Tetramethri n)	Reference
Culex pipiens pallens	Common House Mosquito	0.0063	≤ 0.7	≥ 8x	[3]
Musca domestica	House Fly	0.0063	1.8	8x	[3]
Blattella germanica	German Cockroach	0.010	0.58	20x	[3]

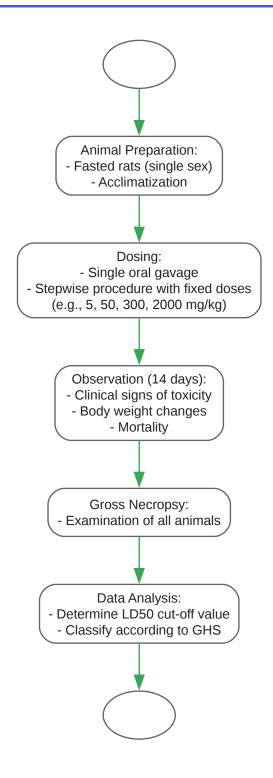


Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the evaluation of pyrethroid insecticides like **Epsilon-momfluorothrin**. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Cooperation and Development (OECD).

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)





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Figure 4: Workflow for an acute oral toxicity study.

Objective: To determine the acute oral toxicity of a test substance. Test Animals: Healthy young adult rats of a single sex (typically females). Procedure:



- Animals are fasted prior to dosing.
- The test substance is administered as a single oral dose via gavage.
- A stepwise procedure is used, starting with a dose expected to produce some toxicity.
 Dosing of subsequent animals is adjusted based on the outcome of the previously dosed animal.
- Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- All animals are subjected to a gross necropsy at the end of the observation period. Endpoint: The LD₅₀ is determined, and the substance is classified according to the Globally Harmonised System (GHS).[8][9]

Insect Knockdown Assay

Objective: To determine the knockdown efficacy of an insecticide. Test Insects: A susceptible strain of the target insect species (e.g., house flies, mosquitoes). Procedure:

- Prepare serial dilutions of the insecticide in a suitable solvent.
- Apply the insecticide solution to a surface (e.g., filter paper lining a test chamber) or use a spray method.
- Introduce a known number of insects into the test chamber.
- Record the number of knocked-down insects at regular intervals.
- Continue observations until at least 50% of the insects are knocked down. Endpoint:
 Calculate the KT₅₀ value, the time at which 50% of the insect population is knocked down.

Constitutive Androstane Receptor (CAR) Activation Assay

Objective: To determine if a substance activates the Constitutive Androstane Receptor. Methodology: A common method is a cell-based reporter gene assay. Procedure:



- Culture a suitable cell line (e.g., HepG2 human hepatoma cells) that has been transfected
 with a CAR expression vector and a reporter vector containing a CAR-responsive promoter
 driving a reporter gene (e.g., luciferase).
- Expose the cells to various concentrations of the test substance.
- After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity). Endpoint: An increase in reporter gene activity compared to a vehicle control indicates activation of CAR.

Conclusion

Epsilon-momfluorothrin is a potent synthetic pyrethroid insecticide with a well-defined primary mechanism of action on insect neuronal sodium channels. Its toxicological profile in mammals, based on data from the isomeric mixture momfluorothrin, suggests low acute toxicity via oral and dermal routes. The activation of the constitutive androstane receptor represents a secondary mechanism that is relevant to its effects in rodent liver. The high insecticidal efficacy, particularly its rapid knockdown effect, makes it a valuable tool in public health and pest control. Further research focusing specifically on the epsilon- isomer will provide a more refined understanding of its biological activity and safety profile.

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